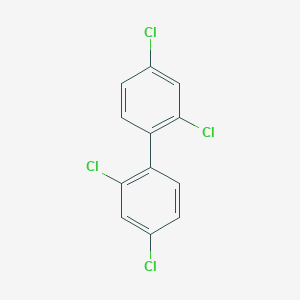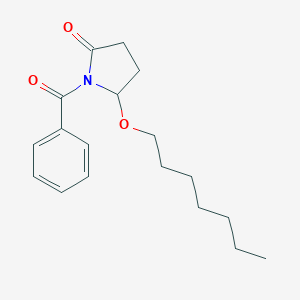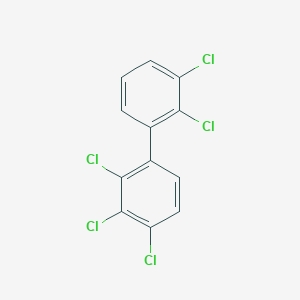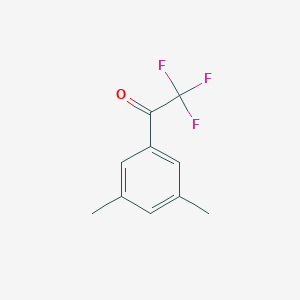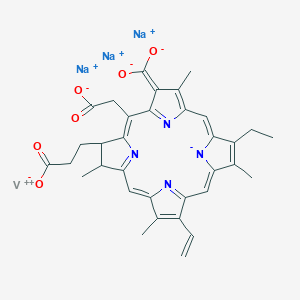
Vanadyl-chlorophyl-a complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadyl-chlorophyll-a complex (VCC) is a metalloporphyrin complex, which is synthesized by the interaction of vanadyl ion and chlorophyll-a. This complex has been studied for its potential applications in various fields, including biomedicine, catalysis, and environmental remediation.
Mécanisme D'action
The mechanism of action of Vanadyl-chlorophyl-a complex is not fully understood, but it is believed to involve the interaction of the vanadyl ion with the porphyrin ring of chlorophyll-a. This interaction may result in the formation of reactive oxygen species, which can cause oxidative damage to cells. Vanadyl-chlorophyl-a complex may also interact with cellular proteins and enzymes, leading to changes in their activity and function.
Effets Biochimiques Et Physiologiques
Vanadyl-chlorophyl-a complex has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Vanadyl-chlorophyl-a complex can scavenge free radicals and protect cells from oxidative damage. Vanadyl-chlorophyl-a complex has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated that Vanadyl-chlorophyl-a complex can improve glucose metabolism and reduce oxidative stress in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Vanadyl-chlorophyl-a complex has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. Vanadyl-chlorophyl-a complex is also relatively inexpensive compared to other metalloporphyrin complexes. However, there are also some limitations to using Vanadyl-chlorophyl-a complex in lab experiments. It can be difficult to control the concentration and activity of Vanadyl-chlorophyl-a complex, and its effects may be influenced by other factors, such as pH and temperature.
Orientations Futures
There are several future directions for research on Vanadyl-chlorophyl-a complex. One area of interest is the development of new synthesis methods that can produce Vanadyl-chlorophyl-a complex with improved properties, such as increased stability and activity. Another area of interest is the investigation of the mechanisms of action of Vanadyl-chlorophyl-a complex, which may lead to the development of new therapeutic agents. Finally, there is a need for more studies on the safety and toxicity of Vanadyl-chlorophyl-a complex, particularly in vivo studies in animal models.
Méthodes De Synthèse
The synthesis of Vanadyl-chlorophyl-a complex involves the interaction of vanadyl ion and chlorophyll-a. The vanadyl ion is first prepared by the reduction of vanadium pentoxide with a reducing agent, such as sodium borohydride or hydrazine hydrate. Chlorophyll-a is then added to the vanadyl ion solution, and the mixture is stirred for a few hours. The resulting Vanadyl-chlorophyl-a complex complex is obtained by precipitation and purification.
Applications De Recherche Scientifique
Vanadyl-chlorophyl-a complex has been studied for its potential applications in various fields of science. In biomedicine, Vanadyl-chlorophyl-a complex has been shown to possess antioxidant and anticancer properties. In catalysis, Vanadyl-chlorophyl-a complex has been used as a catalyst for the oxidation of organic compounds. In environmental remediation, Vanadyl-chlorophyl-a complex has been used for the removal of heavy metals from contaminated water.
Propriétés
Numéro CAS |
133162-62-6 |
|---|---|
Nom du produit |
Vanadyl-chlorophyl-a complex |
Formule moléculaire |
C34H31N4Na3O6V |
Poids moléculaire |
711.5 g/mol |
Nom IUPAC |
trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;vanadium(2+) |
InChI |
InChI=1S/C34H36N4O6.3Na.V/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5 |
Clé InChI |
KQOIZXDVRGCTNI-UHFFFAOYSA-I |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2] |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2] |
Synonymes |
(48V)-vanadyl-chlorine e(6) Na vanadyl-chlorine e(6) vanadyl-chlorophyl-a complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
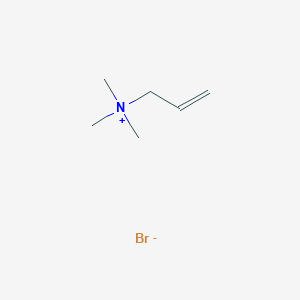
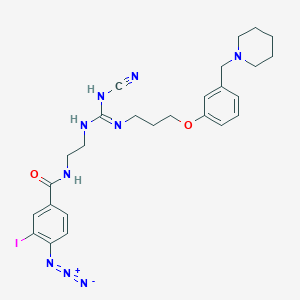
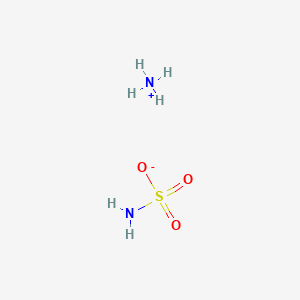
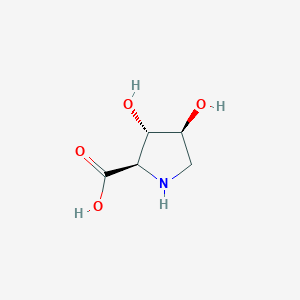
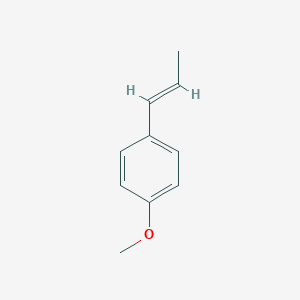

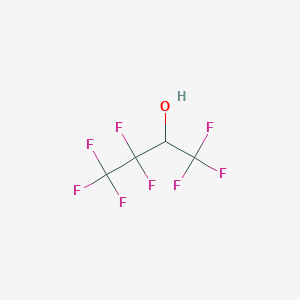
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)
